molecular formula C7H5BrClF B6357702 2-Bromo-1-chloro-4-fluoro-3-methylbenzene CAS No. 1806971-78-7

2-Bromo-1-chloro-4-fluoro-3-methylbenzene

Cat. No.: B6357702
CAS No.: 1806971-78-7
M. Wt: 223.47 g/mol
InChI Key: JERGNIRVTJQHSL-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C₇H₅BrClF It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms along with a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-methylbenzene (toluene) derivatives. For instance, the introduction of bromine, chlorine, and fluorine substituents can be carried out through electrophilic aromatic substitution reactions. The specific order of halogenation and the choice of reagents are crucial to ensure the correct positioning of the substituents on the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently. The use of advanced separation and purification techniques ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methyl group attached to the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids.

Scientific Research Applications

2-Bromo-1-chloro-4-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloro-4-fluoro-3-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-fluoro-3-methylbenzene
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-3-chloro-4-fluorobenzene

Uniqueness

2-Bromo-1-chloro-4-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and fluorine atoms, along with a methyl group, makes it a versatile compound for various synthetic and research applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-1-chloro-4-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGNIRVTJQHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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